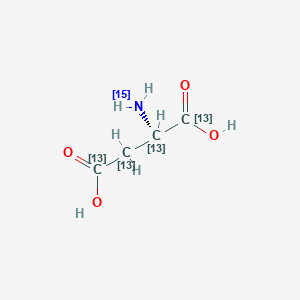
Benzoyl-Coenzym A-Lithiumsalz
Übersicht
Beschreibung
Benzoyl coenzyme A lithium salt is a biochemical compound with the empirical formula C28H40N7O17P3S and a molecular weight of 871.64 g/mol . It is an intermediate in the coenzyme A-dependent epoxide pathway, synthesized from benzoate in the presence of the enzyme benzoate-coenzyme A ligase . This compound plays a crucial role in various biochemical processes and is used as a substrate in several enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Benzoyl coenzyme A lithium salt has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Benzoyl coenzyme A lithium salt, also known as Benzoyl CoA, primarily targets the CoA-dependent epoxide pathway . It is synthesized from benzoate in the presence of the enzyme benzoate-CoA ligase . It is a substrate of benzoyl-CoA reductase (BoxA) and a starter substrate for type-III polyketide synthase . It also acts as a substrate for plant enzymes biphenyl synthase (BIS) and benzophenone synthase (BPS) .
Mode of Action
Benzoyl CoA interacts with its targets to initiate a series of biochemical reactions. It is converted to 2,3-epoxybenzoyl-CoA , a step catalyzed by benzoyl-CoA reductase (BoxA) and benzoyl-CoA oxygenase (BoxB) . This conversion is a critical step in the CoA-dependent epoxide pathway .
Biochemical Pathways
The affected pathway is the CoA-dependent epoxide pathway . The conversion of Benzoyl CoA to 2,3-epoxybenzoyl-CoA leads to the breakdown of benzoyl-CoA, which is subsequently oxidized . This pathway is crucial for the metabolism of benzoate .
Pharmacokinetics
It is known that benzoyl coa is an intermediate in the coa-dependent epoxide pathway, indicating that it is metabolized in this pathway .
Result of Action
The result of Benzoyl CoA’s action is the production of 2,3-epoxybenzoyl-CoA . This compound is a critical intermediate in the CoA-dependent epoxide pathway, leading to the breakdown and subsequent oxidation of benzoyl-CoA .
Action Environment
It is known that the enzyme benzoate-coa ligase, which is involved in the synthesis of benzoyl coa, is present in certain bacteria such asComamonas testosteroni . This suggests that the action of Benzoyl CoA may be influenced by the presence of specific microorganisms in the environment.
Biochemische Analyse
Biochemical Properties
Benzoyl coenzyme A lithium salt is a substrate for several enzymes, including benzoyl-CoA reductase and benzoyl-CoA oxygenase . These enzymes catalyze the conversion of benzoyl coenzyme A lithium salt to 2,3-epoxybenzoyl-CoA. Additionally, it acts as a substrate for plant enzymes such as biphenyl synthase and benzophenone synthase . The interactions between benzoyl coenzyme A lithium salt and these enzymes are essential for the synthesis of various biochemical compounds and the regulation of metabolic pathways.
Cellular Effects
Benzoyl coenzyme A lithium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the gentisate pathway in the bacteria Comamonas testosteroni, acting as an effector . This compound’s impact on cell function is significant, as it can alter the expression of genes involved in metabolic processes and influence the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of benzoyl coenzyme A lithium salt involves its binding interactions with specific enzymes and biomolecules. It serves as a substrate for benzoyl-CoA reductase, which catalyzes the reduction of benzoyl coenzyme A lithium salt to 2,3-epoxybenzoyl-CoA . This reaction is crucial for the epoxide pathway, which is involved in the metabolism of aromatic compounds. Additionally, benzoyl coenzyme A lithium salt can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoyl coenzyme A lithium salt can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that benzoyl coenzyme A lithium salt can have lasting impacts on cellular metabolism and gene expression, depending on its stability and the conditions under which it is studied .
Metabolic Pathways
Benzoyl coenzyme A lithium salt is involved in several metabolic pathways, including the CoA-dependent epoxide pathway and the gentisate pathway . It interacts with enzymes such as benzoyl-CoA reductase and benzoyl-CoA oxygenase, which catalyze its conversion to 2,3-epoxybenzoyl-CoA. These interactions are essential for the regulation of metabolic flux and the synthesis of various biochemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A lithium salt is synthesized from benzoate through the action of benzoate-coenzyme A ligase . The reaction involves the activation of benzoate by coenzyme A, forming benzoyl coenzyme A, which is then converted to its lithium salt form. The reaction conditions typically involve the use of a suitable solvent, such as water or buffer solutions, and the presence of the enzyme benzoate-coenzyme A ligase.
Industrial Production Methods: Industrial production of benzoyl coenzyme A lithium salt involves large-scale enzymatic synthesis. The process includes the fermentation of microorganisms that express benzoate-coenzyme A ligase, followed by the extraction and purification of the compound. The final product is obtained by converting benzoyl coenzyme A to its lithium salt form through the addition of lithium ions .
Types of Reactions:
Reduction: It can also be reduced by benzoyl-coenzyme A reductase, forming reduced benzoyl coenzyme A.
Substitution: The compound can participate in substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols, under mild to moderate conditions.
Major Products:
Oxidation: 2,3-epoxybenzoyl-coenzyme A.
Reduction: Reduced benzoyl coenzyme A.
Substitution: Various substituted benzoyl coenzyme A derivatives.
Vergleich Mit ähnlichen Verbindungen
- Phenylacetyl coenzyme A lithium salt
- n-Propionyl coenzyme A lithium salt
- Isobutyryl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
- Glutaryl coenzyme A lithium salt
Comparison: Benzoyl coenzyme A lithium salt is unique due to its specific role in the coenzyme A-dependent epoxide pathway and its involvement in the biosynthesis of polyketides . While similar compounds like phenylacetyl coenzyme A and acetyl coenzyme A also serve as substrates in various metabolic pathways, benzoyl coenzyme A lithium salt is distinct in its specific enzymatic reactions and the types of metabolites it produces .
Eigenschaften
InChI |
InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTZMXZFJIIHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40LiN7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















